molecular formula C20H20N2O2 B14772384 2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-2-yl)acetamide

2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-2-yl)acetamide

Cat. No.: B14772384
M. Wt: 320.4 g/mol
InChI Key: FGAIESOWYBRGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-2-yl)acetamide is an organic compound that features a combination of a methoxyphenyl group, a methylamino group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-2-yl)acetamide typically involves the reaction of 4-methoxybenzylamine with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or amines.

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and naphthyl groups contribute to its potential as a versatile building block in organic synthesis and its possible therapeutic applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-methoxy-N-methylanilino)-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C20H20N2O2/c1-22(18-9-11-19(24-2)12-10-18)14-20(23)21-17-8-7-15-5-3-4-6-16(15)13-17/h3-13H,14H2,1-2H3,(H,21,23)

InChI Key

FGAIESOWYBRGGL-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)OC

Origin of Product

United States

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